2,2-Dimethylhexyl carbonochloridate
Description
Properties
CAS No. |
88662-76-4 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
2,2-dimethylhexyl carbonochloridate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3 |
InChI Key |
XIVOIDDMOMIFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)COC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Catalysts
Triphosgene (bis(trichloromethyl) carbonate) serves as a phosgene surrogate due to its solid-state stability and controlled reactivity. The reaction involves the condensation of 2,2-dimethylhexanol with triphosgene in the presence of:
- Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts.
- Catalyst : Dimethylformamide (DMF, 0.35 mmol per 10 mmol alcohol) to activate triphosgene.
- Solvent : Toluene or hexane, which provide non-polar environments to stabilize intermediates.
The stoichiometric ratio of alcohol to triphosgene is critical, with a 1:0.52 molar ratio (alcohol:triphosgene) ensuring complete conversion.
Reaction Conditions
The synthesis is conducted under anhydrous conditions at 0°C to minimize side reactions. A representative procedure involves:
Workup and Yields
Post-reaction, the mixture is filtered to remove solid carbonate salts, and the solvent is evaporated under reduced pressure. The crude product, a colorless oil, is obtained in 96% yield (1.84 g) with 100% selectivity for 2,2-dimethylhexyl carbonochloridate. Comparable yields are observed for structurally similar alcohols like 2-ethylcyclohexanol (96%) and n-octanol (98%).
Table 1: Triphosgene-Mediated Synthesis of Chloroformates
| Alcohol | Base | Temperature | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 2,2-Dimethylhexanol | Na₂CO₃ | 0°C | 8 | 96 | 100 |
| 2-Ethylcyclohexanol | Na₂CO₃ | 0°C | 8 | 96 | 100 |
| Phenol | Na₂CO₃ | 0°C | 8 | 66 | 90 |
Synthesis Using Solid Phosgene
Reagents and Catalysts
Solid phosgene derivatives, such as triphosgene or crystalline phosgene equivalents, offer safer handling than gaseous phosgene. The reaction employs:
Reaction Conditions
The process involves:
Workup and Yields
Filtration and solvent evaporation yield 2,2-dimethylhexyl carbonochloridate with 94–98% purity , as confirmed by infrared spectroscopy (C=O stretch at 1779 cm⁻¹). Industrial-scale trials report yields exceeding 95% for 2-ethylhexyl analogs.
Table 2: Solid Phosgene-Based Synthesis Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | -5–25°C | 0°C |
| Reaction Time | 1–48 hours | 8 hours |
| Base | K₂CO₃, NaHCO₃ | K₂CO₃ |
Comparative Analysis of Methods
Industrial Scalability
Environmental Impact
Both methods generate HCl, necessitating neutralization with carbonate bases. Triphosgene produces fewer volatile byproducts, aligning with green chemistry principles.
Optimization Parameters
Effect of Base
Solvent Selection
Temperature and Time
- 0°C : Maximizes selectivity (100%) by suppressing triphosgene decomposition.
- 25°C : Reduces reaction time to 1 hour but risks byproduct formation.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
- Triphosgene Activation :
$$
\text{(Cl}3\text{CO)}2\text{CO} + \text{DMF} \rightarrow \text{Cl}_3\text{C-O-C(O)-Cl} + \text{HCl} \cdot \text{DMF}
$$
DMF abstracts a chloride ion, generating reactive trichloromethyl chloroformate.
- Alcohol Condensation :
$$
\text{Cl}3\text{C-O-C(O)-Cl} + \text{R-OH} \rightarrow \text{R-O-C(O)-Cl} + 2\text{HCl} + \text{CO}2
$$
The alcohol attacks the electrophilic carbonyl carbon, displacing chloride.
Applications and Derivatives
2,2-Dimethylhexyl carbonochloridate is a precursor to:
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhexyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, 2,2-Dimethylhexyl carbonochloridate hydrolyzes to form 2,2-dimethylhexanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the carbonochloridate group to a hydroxyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include esters, carbamates, and thiocarbonates.
Hydrolysis: The primary products are 2,2-dimethylhexanol and carbon dioxide.
Reduction: The major product is 2,2-dimethylhexanol.
Scientific Research Applications
2,2-Dimethylhexyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The reactivity and applications of carbonochloridates are heavily influenced by their substituents. Below is a comparative analysis of 2,2-dimethylhexyl carbonochloridate with related compounds:
2-Fluoroethyl Carbonochloridate
- Structure : Features a fluoroethyl group instead of dimethylhexyl.
- Reactivity: The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitutions compared to alkyl-substituted carbonochloridates.
- Applications : Widely used in peptide synthesis and pharmaceutical research due to its high reactivity .
1-Phenylethyl Carbonochloridate
- Structure : Contains an aromatic phenyl group.
- Reactivity: The phenyl group introduces resonance stabilization, reducing electrophilicity relative to aliphatic carbonochloridates. This results in slower reaction kinetics but improved stability during storage.
- Applications : Employed in cross-electrophile coupling reactions for constructing complex organic frameworks .
1,5-Dimethylhexyl Ethylphosphonofluoridate
- Structure: Shares the dimethylhexyl chain but replaces the carbonochloridate group with a phosphonofluoridate moiety.
- Reactivity: Phosphonofluoridates exhibit higher hydrolytic stability and are often associated with neurotoxic activity due to their inhibition of acetylcholinesterase.
- Applications : Primarily studied in the context of chemical warfare agents rather than synthetic chemistry .
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